dimethyl 5-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}benzene-1,3-dicarboxylate
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Overview
Description
1,3-DIMETHYL 5-{[1-(4-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}BENZENE-1,3-DICARBOXYLATE is a complex organic compound that belongs to the class of pyrazolopyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the pyrazolopyrimidine core structure makes this compound a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
The synthesis of 1,3-DIMETHYL 5-{[1-(4-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}BENZENE-1,3-DICARBOXYLATE involves multiple steps, starting with the preparation of the pyrazolopyrimidine core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors. The final compound is obtained by coupling the pyrazolopyrimidine core with the benzene-1,3-dicarboxylate moiety under specific reaction conditions .
Chemical Reactions Analysis
1,3-DIMETHYL 5-{[1-(4-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}BENZENE-1,3-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, using electrophilic or nucleophilic reagents.
Scientific Research Applications
1,3-DIMETHYL 5-{[1-(4-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}BENZENE-1,3-DICARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer, antiviral, and anti-inflammatory agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies to understand its effects on different biological pathways and its potential therapeutic benefits.
Industrial Applications: It is also investigated for its use in the synthesis of other complex organic molecules and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL 5-{[1-(4-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}BENZENE-1,3-DICARBOXYLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1,3-DIMETHYL 5-{[1-(4-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}BENZENE-1,3-DICARBOXYLATE can be compared with other pyrazolopyrimidine derivatives, such as:
1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone: This compound shares a similar core structure but differs in its functional groups and overall biological activity.
5-(4-Chlorophenyl)-1,3,4-oxadiazole derivatives: These compounds have similar aromatic structures but differ in their heterocyclic components and biological properties.
The uniqueness of 1,3-DIMETHYL 5-{[1-(4-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}BENZENE-1,3-DICARBOXYLATE lies in its specific combination of functional groups and its potential for diverse biological activities.
Properties
Molecular Formula |
C21H16ClN5O4 |
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Molecular Weight |
437.8 g/mol |
IUPAC Name |
dimethyl 5-[[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C21H16ClN5O4/c1-30-20(28)12-7-13(21(29)31-2)9-15(8-12)26-18-17-10-25-27(19(17)24-11-23-18)16-5-3-14(22)4-6-16/h3-11H,1-2H3,(H,23,24,26) |
InChI Key |
FNHIOIUSZBJDRM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)Cl)C(=O)OC |
Origin of Product |
United States |
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